N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts to enhance the reaction rate and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the scalability of the process .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzoxazole ring or the naphthalene ring, depending on the reaction conditions and the nature of the substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of fluorescent materials and dyes, owing to its photophysical properties
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. For its anticancer activity, the compound may inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide can be compared with other benzoxazole derivatives, such as:
2-(4-aminophenyl)benzoxazole: Known for its antimicrobial properties.
2-(4-nitrophenyl)benzoxazole: Exhibits strong antifungal activity.
2-(4-methoxyphenyl)benzoxazole: Used in the development of fluorescent dyes.
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a naphthalene moiety linked to a benzoxazole ring through an amide bond. This unique configuration contributes to its biological activity. The molecular formula is C25H18N2O3, indicating the presence of aromatic systems that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and kinases, which are critical for tumor growth and survival.
- Antioxidant Activity : It has been suggested that the benzoxazole moiety can act as an antioxidant, reducing oxidative stress within cells.
- Fluorescent Properties : Due to its structural features, the compound can be utilized as a fluorescent probe in biological imaging studies.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Cell Line Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate significant potency in inhibiting cell growth.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
Case Studies
- Study on Anticancer Mechanism : A study published in Cancer Letters explored the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent .
- Fluorescent Probe Application : Another research effort focused on the use of this compound as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. The findings demonstrated that it could effectively localize within cellular compartments and provide insights into oxidative stress levels .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23(20-9-5-7-16-6-1-2-8-19(16)20)25-18-14-12-17(13-15-18)24-26-21-10-3-4-11-22(21)28-24/h1-15H,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQQCLUPHCAFDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359970 |
Source
|
Record name | AG-690/10496014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5302-53-4 |
Source
|
Record name | AG-690/10496014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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